molecular formula C17H16N2O B8042172 4-Phenyl-2-propylphthalazin-1-one

4-Phenyl-2-propylphthalazin-1-one

Cat. No.: B8042172
M. Wt: 264.32 g/mol
InChI Key: JNFKHODVQBXHCR-UHFFFAOYSA-N
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Description

4-Phenyl-2-propylphthalazin-1-one is a phthalazinone derivative characterized by a phenyl group at position 4 and a propyl group at position 2 of the phthalazine core. The substitution pattern on the phthalazine ring significantly influences physicochemical and biological properties. For instance, polar substituents like hydroxymethyl enhance solubility, while lipophilic groups like benzyl or propyl improve membrane permeability .

Properties

IUPAC Name

4-phenyl-2-propylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-2-12-19-17(20)15-11-7-6-10-14(15)16(18-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFKHODVQBXHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-propylphthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction reactions can produce reduced forms of the compound with altered electronic properties .

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propylphthalazin-1-one involves its interaction with specific molecular targets and pathways. Phthalazinone derivatives are known to inhibit various enzymes and receptors, such as cyclooxygenase-2 (COX-2) and gamma-aminobutyric acid (GABA) receptors . These interactions lead to the modulation of biological processes, resulting in the compound’s pharmacological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Compound Name Position 4 Substituent Position 2 Substituent Key Properties/Activities Reference
4-Benzyl-2H-phthalazin-1-one (1) Benzyl H Antimicrobial activity; synthetic precursor
4-Benzyl-2-chloromethylphthalazin-1-one (3) Benzyl Chloromethyl Enhanced reactivity for nucleophilic substitution
4-(4-Methylphenyl)-2-propargylphthalazin-1-one 4-Methylphenyl Propargyl (C≡CH2) Structural rigidity due to triple bond; crystallographic data available
4-(2,5-Dimethylphenyl)-2H-phthalazin-1-one 2,5-Dimethylphenyl H Safety data indicating handling precautions (e.g., inhalation risks)

Key Observations:

  • Reactivity : Chloromethyl and propargyl substituents at position 2 enable further functionalization (e.g., nucleophilic substitution or click chemistry), whereas propyl groups may limit reactivity but improve metabolic stability .
  • Safety Profile : Substituted phenyl groups (e.g., 2,5-dimethylphenyl) may introduce steric hindrance, altering toxicity profiles compared to unsubstituted phenyl derivatives .

Physicochemical and Structural Properties

  • Solubility : Hydrophilic substituents (e.g., hydroxymethyl in compound 2 ) increase aqueous solubility, while alkyl chains (propyl) or aromatic groups (benzyl) reduce it.
  • Crystal Packing : The propargyl group in 4-(4-Methylphenyl)-2-propargylphthalazin-1-one induces planar conformations due to sp-hybridized carbons, whereas propyl groups may adopt flexible, gauche configurations .

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